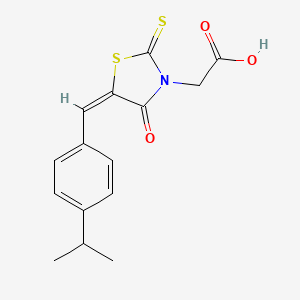

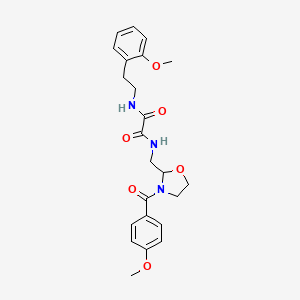

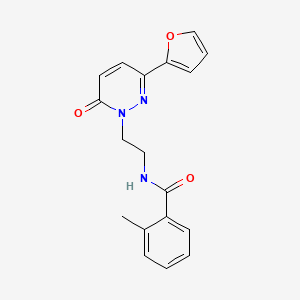

![molecular formula C16H11N3O3 B2882689 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one CAS No. 831188-57-9](/img/structure/B2882689.png)

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Corrosion Inhibition Properties

The corrosion inhibition abilities of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid were investigated through various methods. These derivatives have shown significant potential in protecting mild steel surfaces by forming a protective layer, evidenced by increased charge transfer resistance and mixed-type behavior of inhibitors. The adsorption characteristics suggest a combination of physical and chemical adsorption on the mild steel surface, which is critical for developing new corrosion inhibitors in industrial applications (P. Ammal, M. Prajila, A. Joseph, 2018).

Mesomorphic Behavior and Photoluminescence

A series of 1,3,4-oxadiazole derivatives were synthesized to study their mesomorphic behavior and photoluminescent properties. These derivatives exhibited cholesteric and nematic/smectic A mesophases with wide mesomorphic temperature ranges. Their photoluminescence properties, including strong blue fluorescence emission, highlight their potential application in material science, specifically in the development of new photoluminescent materials for various technological applications (Jie Han, Fu-Li Wang, Feng-Yan Zhang, Li-rong Zhu, 2010).

Antibacterial Properties

The antibacterial activities of Schiff base compounds containing 1,2,5-oxadiazol and phenyldiazenyl groups were evaluated against gram-positive and gram-negative bacteria. The compounds demonstrated significant activity, especially against Staphylococcus aureus and Bacillus cereus, suggesting their potential as leads in developing new antibacterial agents (A. Kakanejadifard, Farideh Azarbani, A. Zabardasti, Sahar Kakanejadifard, Motaleb Ghasemian, F. Esna-ashari, S. Omidi, S. Shirali, Maryam Rafieefar, 2013).

Photolysis Studies

Research on the photolysis of 1,3,4-oxadiazoles in alcohols revealed insights into the heterolytic addition and cycloelimination processes leading to the formation of benzoic acid ester and benzonitrile imine. These studies provide a foundation for understanding the photolytic behavior of oxadiazole compounds, which could have implications in designing light-responsive materials (O. Tsuge, K. Oe, M. Tashiro, 1977).

Antimicrobial and Microbiocidal Activities

Novel quaternary ammonium salts containing the 5-phenyl-1,3,4-oxadiazole-2-thiol moiety were synthesized and demonstrated potent antimicrobial effects against common pathogens, including E. coli and S. aureus. These compounds' mechanism involves disrupting bacterial cell walls, showcasing their potential as novel antimicrobial agents for clinical or agricultural applications (Xianrui Xie, Wei Cong, Feng Zhao, Hongjuan Li, Wenyu Xin, Guige Hou, Chunhua Wang, 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibitantibacterial and antifungal activity , suggesting that their targets may be enzymes or proteins essential to these organisms.

Mode of Action

It’s known that similar compounds have shown inhibitory effects against theEGFR wild-type enzyme , which could suggest a similar mechanism of action for this compound.

Biochemical Pathways

The compound may affect the EGFR pathway , as suggested by the inhibitory effect of similar compounds on the EGFR enzyme . This pathway is crucial in cell growth and proliferation, and its inhibition can lead to the suppression of these processes.

Pharmacokinetics

The synthesis and characterization of similar compounds have been reported , which could provide insights into their pharmacokinetic properties.

Result of Action

The compound’s action results in the inhibition of growth in certain bacteria and fungi . Additionally, similar compounds have demonstrated significant anticancer activity , suggesting potential cytotoxic effects of this compound.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s activity might be affected by the presence of different carbon sources . Additionally, the compound’s stability could be influenced by its crystal structure .

Propiedades

IUPAC Name |

3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16-19(12-8-4-5-9-13(12)21-16)10-14-17-18-15(22-14)11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREMSAFNVUUPBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

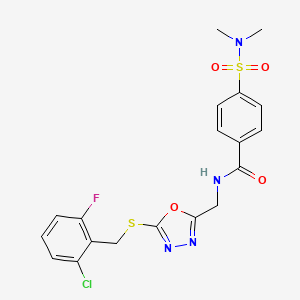

![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)